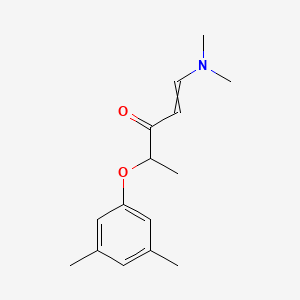
2,3-diphenylquinoxaline-5-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diphenylquinoxaline-5-carboxylic acid, also known as DPQ or this compound, is a synthetic organic compound with a wide range of uses in scientific research. It is a white crystalline solid with a melting point of 203-205°C and boiling point of 441-443°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. DPQ is used in a variety of research applications, including as a reagent in organic synthesis and as a catalyst in the synthesis of pharmaceuticals.
Aplicaciones Científicas De Investigación
Polymerization and Material Synthesis
- 2,3-Diphenylquinoxaline-5-carboxylic acid derivatives are used in polymerization processes. For instance, derivatives like 2,3-bis(4-aminophenyl)quinoxaline-6-carboxylic acid are polymerized to form hyperbranched aromatic polyamides. These polymers exhibit unique properties, such as initiating room-temperature radical polymerization of bismaleimide, making them significant in developing thermally curable thermosetting resin systems for high-temperature applications (Baek, Ferguson, & Tan, 2003).
Fluorescent and Mesomorphic Properties
- Carboxylic derivatives of diphenylquinoxaline, including this compound, have been found to possess fluorescent properties. They also exhibit mesomorphic behavior, which includes the ability to form different phases like columnar hexagonal and rectangular disordered phases. This makes them useful in materials science, particularly in the development of fluorescent materials (Szydłowska et al., 2013).
Corrosion Inhibition
- Derivatives of 2,3-diphenylquinoxaline, such as 2,3-diphenylbenzoquinoxaline, have been studied for their ability to inhibit corrosion in metals. For example, in studies involving mild steel in sulfuric acid, these compounds demonstrated excellent inhibiting properties. The mechanism involves adsorption onto the steel surface, following the Langmuir adsorption model (Obot & Obi-Egbedi, 2010).
Crystal Structure Analysis
- The crystal structures of 2,3-diphenylquinoxaline compounds have been analyzed, providing insights into their molecular arrangements and packing motifs. Such studies are essential for understanding the material properties and potential applications in various fields, such as pharmaceuticals and materials science (Cantalupo et al., 2006).
Synthesis and Properties
- The synthesis and properties of various derivatives of 2,3-diphenylquinoxaline have been extensively studied. These studies explore the reaction conditions, yields, and properties of these derivatives, which are vital for their application in material science, chemistry, and related fields (Saloň et al., 2004).
Solar Cell Applications
- Certain derivatives of 2,3-diphenylquinoxaline, such as those with dialkoxy groups, have been used in the synthesis of narrow-band-gap conjugated polymers. These polymers exhibit promising properties for solar cell applications, including high open-circuit voltage, making them suitable for use in photovoltaic devices (Lu et al., 2013).
Mecanismo De Acción
Target of Action
The primary target of 2,3-diphenylquinoxaline-5-carboxylic Acid is α-glucosidase . This enzyme is found in the digestive system and participates in the body’s carbohydrate metabolism by converting oligosaccharides and disaccharides into monosaccharides .
Mode of Action
This compound interacts with α-glucosidase, inhibiting its activity . This inhibition is achieved through competitive binding, where the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting α-glucosidase, this compound affects the carbohydrate metabolism pathway . This results in a decrease in the conversion rate of oligosaccharides and disaccharides into monosaccharides, thereby reducing the amount of glucose absorbed into the bloodstream .
Result of Action
The inhibition of α-glucosidase by this compound leads to a reduction in postprandial hyperglycemia . This is beneficial for managing and controlling type II diabetes, a chronic metabolic disorder characterized by persistent hyperglycemia .
Análisis Bioquímico
Biochemical Properties
2,3-Diphenylquinoxaline-5-carboxylic Acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. The compound exhibits competitive inhibition, binding to the active site of the enzyme and preventing substrate access . This interaction is essential for its potential use in managing conditions like diabetes, where inhibition of carbohydrate metabolism can help regulate blood glucose levels.
Cellular Effects
This compound affects various cellular processes, including cell cycle regulation and apoptosis. Studies have shown that this compound can induce G0/G1 phase cell cycle arrest and promote apoptosis in certain cancer cell lines . These effects are mediated through its influence on cell signaling pathways and gene expression, highlighting its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like α-glucosidase by occupying the enzyme’s active site, thus blocking substrate access . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These findings underscore the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes like α-glucosidase. By inhibiting this enzyme, the compound affects the metabolic flux of carbohydrates, leading to altered levels of metabolites such as glucose . This interaction is crucial for its potential use in managing metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . This localization is critical for its function and effectiveness in various cellular processes.
Propiedades
IUPAC Name |
2,3-diphenylquinoxaline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c24-21(25)16-12-7-13-17-20(16)23-19(15-10-5-2-6-11-15)18(22-17)14-8-3-1-4-9-14/h1-13H,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAMBOCHRTYBBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3N=C2C4=CC=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378019 |
Source


|
| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90833-20-8 |
Source


|
| Record name | 2,3-diphenylquinoxaline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)


![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)



![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)
![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)




